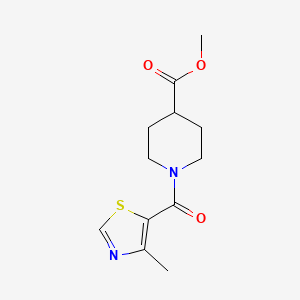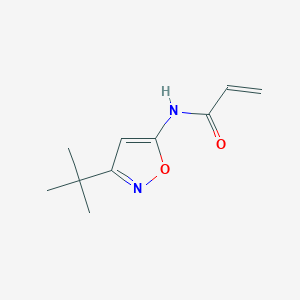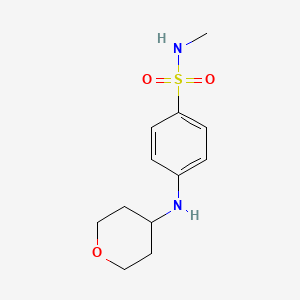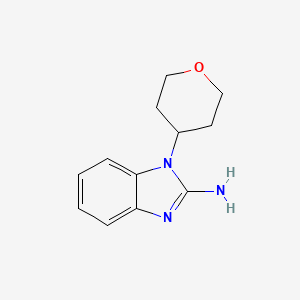
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, also known as PBD or carfilzomib, is a proteasome inhibitor drug that has been extensively researched for its potential therapeutic applications in various diseases, including cancer. Proteasomes are enzyme complexes that play a crucial role in the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of proteasome activity by PBD has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex involved in protein degradation. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to modulate the immune system and enhance the activity of natural killer cells, making it a promising candidate for immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide as a research tool is its specificity for the chymotrypsin-like activity of the proteasome, which allows for the selective inhibition of this enzyme complex without affecting other cellular processes. However, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have off-target effects on other proteases and enzymes, which can complicate data interpretation. Additionally, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide is a highly potent and irreversible inhibitor of the proteasome, which can make it difficult to control the extent of proteasome inhibition in experiments.
Zukünftige Richtungen
There are several future directions for research on N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers to predict response to N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide treatment, and the investigation of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's potential applications in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, there is a need for further research on the mechanisms underlying N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's anti-inflammatory and immunomodulatory effects, as well as the potential for combination therapies with other anti-cancer agents.
Synthesemethoden
The synthesis of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-pyrrolidine to form the amide. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to yield the final product, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including multiple myeloma, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded and damaged proteins and ultimately resulting in cell death. N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has also been shown to have anti-angiogenic and anti-inflammatory effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-3-4-13-6-9)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9,13H,3-4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKGLXTWQJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)




![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)